molecular formula C19H18N2O3S B2670202 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3-phenoxypropanoate CAS No. 1421531-20-5

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3-phenoxypropanoate

Cat. No.: B2670202
CAS No.: 1421531-20-5
M. Wt: 354.42
InChI Key: IHJXJUBDYDPPMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3-phenoxypropanoate is a synthetic small molecule featuring a benzothiazole core linked to a 3-phenoxypropanoate ester via an azetidine ring. This specific molecular architecture, particularly the benzothiazole privileged scaffold, is associated with a broad spectrum of significant biological activities, making it a valuable compound for pharmacological and medicinal chemistry research . In neuroscience research, this compound's structural features are highly relevant for investigating multitarget-directed ligands (MTDLs) for complex neurodegenerative diseases such as Alzheimer's . The benzothiazole moiety is a recognized pharmacophore for developing histamine H3 receptor antagonists, which can modulate the release of key neurotransmitters like acetylcholine, dopamine, and norepinephrine, potentially improving cognitive functions . Furthermore, structurally related benzothiazole-azetidine hybrids have demonstrated potent anticonvulsant activity in preclinical models, with some derivatives showing higher protective indices than standard drugs like phenytoin and carbamazepine, positioning them as promising leads for new antiepileptic treatments . In oncology research, benzothiazole derivatives have shown notable, selective anti-tumor properties in various human cancer cell lines, including those from non-small cell lung cancer and breast cancer . The scaffold's potential to inhibit key signaling pathways, such as AKT and ERK, which are crucial for cell survival and proliferation, is a key area of investigation . Additionally, due to the established link between chronic inflammation and cancer development, the anti-inflammatory properties of benzothiazole derivatives, such as their ability to suppress pro-inflammatory cytokines like IL-6 and TNF-α, are also a significant research interest for this compound . The molecule is intended for research applications only and is not for diagnostic, therapeutic, or veterinary use. Researchers should handle it with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 3-phenoxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c22-18(10-11-23-14-6-2-1-3-7-14)24-15-12-21(13-15)19-20-16-8-4-5-9-17(16)25-19/h1-9,15H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJXJUBDYDPPMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3-phenoxypropanoate typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole ring, followed by the formation of the azetidine ring, and finally the attachment of the phenoxypropanoate group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3-phenoxypropanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3-phenoxypropanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3-phenoxypropanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzo[d]thiazol-2-yl)azetidin-3-ol: A related compound with similar structural features but different functional groups.

    1-(Benzo[d]thiazol-2-yl)azetidin-3-amine: Another similar compound with an amine group instead of the phenoxypropanoate group.

Uniqueness

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3-phenoxypropanoate is unique due to the combination of its structural elements, which confer specific chemical and biological properties

Biological Activity

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3-phenoxypropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant data tables.

Chemical Structure and Properties

This compound features a unique combination of structural elements that contribute to its biological activity. The presence of the benzo[d]thiazole moiety is known to enhance pharmacological properties, while the azetidine ring contributes to molecular stability and reactivity.

Structural Formula

The structural formula can be represented as follows:

C16H16N2O3S\text{C}_{16}\text{H}_{16}\text{N}_2\text{O}_3\text{S}

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum potential.

Table 1: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has shown promising anticancer effects in vitro. It was tested against several cancer cell lines, including breast and colon cancer, exhibiting significant cytotoxicity.

Case Study: Breast Cancer Cell Line (MCF-7)

In a controlled study, MCF-7 cells were treated with varying concentrations of the compound. The results indicated a dose-dependent inhibition of cell proliferation.

Table 2: Cytotoxicity Against MCF-7 Cells

Concentration (µM)% Cell Viability
0100
1085
2070
5040
10015

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular processes. For instance, it may target protein kinases or other critical enzymes, leading to apoptosis in cancer cells.

Additional Biological Activities

Preliminary studies also suggest potential anti-inflammatory and antiviral activities, although further research is needed to elucidate these effects fully.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the azetidine ring followed by coupling with the phenoxypropanoate moiety.

Applications in Drug Development

Given its diverse biological activities, this compound is being explored for development into therapeutic agents targeting infections and cancer. Its unique structure allows for modifications that could enhance efficacy and reduce side effects.

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